molecular formula C8H7ClN2O4 B12488539 5-chloro-2-hydroxy-N-methyl-3-nitrobenzamide

5-chloro-2-hydroxy-N-methyl-3-nitrobenzamide

Cat. No.: B12488539
M. Wt: 230.60 g/mol
InChI Key: DFAJJIGUSYIDFZ-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxy-N-methyl-3-nitrobenzamide is an organic compound with the molecular formula C8H7ClN2O3. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chloro group, a hydroxy group, a nitro group, and a benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-N-methyl-3-nitrobenzamide typically involves the nitration of 5-chloro-2-hydroxy-N-methylbenzamide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-hydroxy-N-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-chloro-2-hydroxy-N-methyl-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 5-chloro-2-oxo-N-methyl-3-nitrobenzamide.

Scientific Research Applications

5-chloro-2-hydroxy-N-methyl-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N-methyl-3-nitrobenzamide is not well-documented. its biological activity is likely related to its ability to interact with microbial cell membranes and enzymes, disrupting their function and leading to cell death. The nitro group may play a role in generating reactive oxygen species, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-hydroxy-N-phenylbenzamide: Similar structure but with a phenyl group instead of a methyl group.

    5-chloro-2-hydroxy-N-methylbenzamide: Lacks the nitro group.

    5-chloro-2-hydroxy-3-nitrobenzamide: Lacks the N-methyl group.

Uniqueness

5-chloro-2-hydroxy-N-methyl-3-nitrobenzamide is unique due to the combination of its functional groups, which contribute to its distinct chemical reactivity and potential biological activity. The presence of the nitro group, in particular, enhances its antimicrobial properties compared to similar compounds without this group .

Properties

Molecular Formula

C8H7ClN2O4

Molecular Weight

230.60 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-methyl-3-nitrobenzamide

InChI

InChI=1S/C8H7ClN2O4/c1-10-8(13)5-2-4(9)3-6(7(5)12)11(14)15/h2-3,12H,1H3,(H,10,13)

InChI Key

DFAJJIGUSYIDFZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O

Origin of Product

United States

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